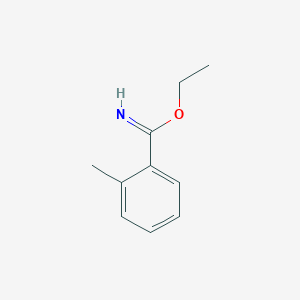![molecular formula C9H8ClF3O B8730603 1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene CAS No. 88023-79-4](/img/structure/B8730603.png)
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chloromethyl and trifluoromethyl groups, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-trifluoromethylbenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of chloromethyl 3-trifluoromethylbenzyl ether often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ether group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azides, thiols, and secondary amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is employed in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of chloromethyl 3-trifluoromethylbenzyl ether involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s stability and reactivity by increasing its electron-withdrawing properties. This combination allows the compound to participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl methyl ether: Similar in structure but lacks the trifluoromethyl group, making it less reactive.
Benzyl chloromethyl ether: Contains a benzyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.
Bis(chloromethyl) ether: Contains two chloromethyl groups, making it more reactive but also more hazardous.
Uniqueness
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene is unique due to the presence of both chloromethyl and trifluoromethyl groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88023-79-4 |
|---|---|
Molekularformel |
C9H8ClF3O |
Molekulargewicht |
224.61 g/mol |
IUPAC-Name |
1-(chloromethoxymethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c10-6-14-5-7-2-1-3-8(4-7)9(11,12)13/h1-4H,5-6H2 |
InChI-Schlüssel |
DWEGZHKHRPLUST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[4-[(difluoromethyl)thio]phenyl]amino]-N-[3-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-benzamide](/img/structure/B8730541.png)




![3-[(1-Ethyl-4-piperidinyl)oxy]aniline](/img/structure/B8730567.png)


![4-[3-(Diethylamino)propoxy]benzaldehyde](/img/structure/B8730589.png)

![2-[[3-Isopropenyl-1-methyl-2-methylenecyclopentyl]carbonyl]cyclopentan-1-one](/img/structure/B8730607.png)

